molecular formula C10H12O B7781239 Anethole CAS No. 50770-19-9

Anethole

Cat. No.: B7781239
CAS No.: 50770-19-9
M. Wt: 148.20 g/mol
InChI Key: RUVINXPYWBROJD-ONEGZZNKSA-N
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Description

Anethole is a natural organic compound with a distinct sweet and aromatic profile, commonly associated with licorice, fennel, and anise. Chemically, it belongs to the class of compounds known as phenylpropenes, characterized by a benzene ring attached to a propenyl side chain. This compound is responsible for the sweet, aromatic taste found in many foods, beverages, and products. This compound can be found in essential oils extracted from plants such as anise, fennel, and star anise . Its molecular formula is C10H12O .

Chemical Reactions Analysis

Isomerization Reactions

Anethole exists as trans (E) and cis (Z) isomers, with the trans form being more stable and prevalent.

  • Photochemical Isomerization :
    UV-Vis irradiation of trans-anethole in toluene induces isomerization to cis-anethole. At 15°C, a 2-hour irradiation yields 17.5% cis-anethole with a quantum yield of 0.0022 . Selectivity decreases with temperature due to competing dimerization .

    • Catalysts : Ir(ppy)₃ (triplet energy E<sub>T</sub> = 49.2 kcal/mol) achieves 85% conversion to cis-anethole under blue light, while riboflavin (E<sub>T</sub> = 49.9 kcal/mol) is ineffective .

  • Thermal Isomerization :
    Limited interconversion occurs under standard conditions, but prolonged heating above 150°C promotes equilibrium shifts .

Oxidation Reactions

This compound’s allylic double bond undergoes oxidation via multiple pathways.

Epoxidation

Reaction with peracids (e.g., m-chloroperbenzoic acid) produces epoxy derivatives:

ConditionProductYieldMechanism
Photochemical (H₂O₂)4-Methoxybenzaldehyde (Ia)65%Dioxetane intermediate (A)
Thermal (mCPBA)Oxirane (Ib)55%Epoxide intermediate (B)

Mechanistic studies suggest H₂O₂ attack forms dioxetane A , decomposing to aldehyde Ia , or oxirane B , leading to epoxide Ib .

Baeyer-Villiger Oxidation

Anisaldehyde (from this compound oxidation) undergoes Baeyer-Villiger oxidation to 4-methoxyphenol, a precursor for phenethylamines .

Dimerization Reactions

UV-induced [2+2] cycloaddition of trans-anethole forms dimers:

DimerStructureSelectivity (15°C)Notes
6e Syn head-to-head68.2%Most abundant product
6c Anti head-to-head12.5%Minor product
  • Kinetics : Higher temperatures (15°C vs. -5°C) increase dimerization selectivity (80.7% vs. 62.3%) due to enhanced reactivity of excited trans-anethole .

  • Mechanism : Singlet excited trans-anethole reacts with ground-state trans-anethole, forming radical cation intermediates .

Metabolic and Degradation Pathways

  • Hepatic Metabolism :
    this compound is metabolized to 4-methoxycinnamic acid (4MCA) and 4-hydroxy-1-propenylbenzene (4OHPB), with 4OHPB sulfate as the major metabolite (20 µM within 2 hours) .

    • Toxicity : cis-Anethole is 10–15× more toxic (LD₅₀ = 93 mg/kg) than trans-anethole (LD₅₀ = 900 mg/kg) .

  • Atmospheric Degradation :
    Reacts with ozone (half-life: 4.03 hours for cis; 2.02 hours for trans) .

Key Data Tables

Table 1: Isomerization Under UV-Vis Irradiation

ParameterValue
transcis Conversion (15°C)17.5%
Quantum Yield (Ir(ppy)₃)0.0022
Optimal CatalystIr(ppy)₃ (E<sub>T</sub> = 49.2 kcal/mol)

Table 2: Toxicity of this compound Isomers

IsomerLD₅₀ (mg/kg)Congealing Point (°C)
trans90021.4
cis93-22.5

This synthesis of this compound’s reactivity underscores its versatility in organic synthesis and industrial applications, while highlighting critical considerations for toxicity and reaction selectivity.

Scientific Research Applications

Pharmacological Properties

Anethole has been studied extensively for its pharmacological effects, which include:

  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. In a study involving renal ischemia/reperfusion injury (RIR), it was shown to reduce inflammatory markers and protect renal tissues from damage. The administration of this compound resulted in lower levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a therapeutic agent for inflammatory conditions .
  • Antidepressant Activity : Recent research has indicated that this compound may possess antidepressant-like effects in animal models subjected to maternal separation stress. Behavioral tests showed that this compound improved locomotor activity and grooming behavior while reducing immobility time, suggesting its potential role in managing depression .
  • Antioxidant Properties : this compound has been linked to enhanced antioxidant capacity. Studies have reported that it increases total antioxidant capacity (TAC) while decreasing malondialdehyde (MDA) levels, which are indicators of oxidative stress .
  • Anticancer Potential : this compound exhibits anticarcinogenic properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its mechanisms involve modulation of cell signaling pathways related to cancer progression .

Antimicrobial Activity

This compound is recognized for its antimicrobial and antifungal properties. It has been shown to effectively inhibit the growth of various pathogenic microorganisms, making it valuable in food preservation and hygiene applications:

  • Food Preservation : this compound's antimicrobial activity extends to food safety, where it can prevent the growth of bacteria such as Salmonella, E. coli, and Staphylococcus aureus. It is incorporated into edible coatings and food products to enhance shelf life .
  • Cosmetic Applications : Due to its antimicrobial properties, this compound is used in personal care products to prevent microbial contamination and enhance product stability .

Flavoring Agent

This compound is widely used as a flavoring agent due to its sweet taste—approximately 13 times sweeter than sugar. It is commonly found in:

  • Beverages : this compound is a key ingredient in alcoholic drinks like ouzo and absinthe.
  • Confectionery : It enhances the flavor profile of candies and baked goods.
  • Oral Hygiene Products : Its pleasant flavor makes it suitable for use in toothpaste and mouthwashes .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond traditional applications:

  • Neuroprotective Effects : this compound's ability to mitigate oxidative stress suggests it may protect against neurodegenerative disorders. Research indicates that it can reduce nitrite levels in the hippocampus, which is crucial for cognitive function .
  • Diabetes Management : Preliminary studies suggest that this compound may exhibit anti-diabetic properties by improving insulin sensitivity and glucose metabolism .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Renal ProtectionThis compound reduced renal damage and inflammation in RIR models.
Antidepressant EffectsImproved behavior in maternal separation stress models; increased grooming activity.
Antimicrobial ActivityInhibited growth of foodborne pathogens; used in food preservation.
Anticancer PropertiesInduced apoptosis in cancer cells; modulated signaling pathways.

Comparison with Similar Compounds

Anethole is closely related to other phenylpropanoids such as estragole and eugenol:

Uniqueness of this compound: this compound’s unique combination of a methoxy group and a propenyl side chain gives it distinct chemical properties and a characteristic sweet aroma, making it highly valuable in various industries .

Biological Activity

Anethole, a natural compound predominantly found in anise, fennel, and star anise, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is a phenylpropene with the chemical formula C10H12OC_{10}H_{12}O. It exists in two isomeric forms: trans-anethole and cis-anethole , with the trans form being more prevalent in nature. Its hydrophobic nature contributes to its various biological activities.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties through various studies. It inhibits pro-inflammatory cytokines such as TNF-α and IL-1β, which play critical roles in inflammatory responses.

  • Case Study: A study on LPS-induced periodontitis in rats showed that this compound significantly suppressed the production of IL-1β and TNF-α at a dose of 50 mg/kg, comparable to the effects of ketoprofen, a nonsteroidal anti-inflammatory drug .
  • Mechanism: this compound's anti-inflammatory action is mediated via the modulation of signaling pathways such as NF-kB and MAPK .

2. Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, making it a valuable compound for medicinal applications.

  • Research Findings: this compound-loaded zinc oxide nanoparticles (ZnONPs) have shown enhanced antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower for this compound-loaded ZnONPs compared to commercially available ZnONPs .
  • Table 1: Antimicrobial Activity of this compound
BacteriaMIC (mg/mL)MBC (mg/mL)
Bacillus subtilis0.51.0
Pseudomonas aeruginosa2.04.0

3. Antidiabetic Properties

This compound has been studied for its potential antidiabetic effects. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels.

  • Findings: In diabetic animal models, this compound administration resulted in decreased blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for diabetes management .

4. Anticancer Potential

The compound also exhibits anticarcinogenic properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Mechanism: this compound has been shown to modulate various signaling pathways involved in cancer progression, including apoptosis-related proteins .
  • Case Study: A study indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest .

Safety and Toxicology

This compound is generally regarded as safe when consumed in typical dietary amounts. However, high doses may lead to toxicity in some cases. Research suggests that it has a low toxicity profile with no significant adverse effects reported in animal studies at therapeutic doses .

Q & A

Q. What experimental methodologies are commonly used to assess anethole's anti-proliferative effects in cancer cells?

Basic
The MTT assay is the gold standard for quantifying cell viability and proliferation inhibition . Flow cytometry with annexin V/PI staining is used to differentiate apoptotic (early/late) and necrotic cells, while cell cycle analysis employs propidium iodide to detect DNA content changes (e.g., G2/M arrest in PC-3 prostate cancer cells) . For mechanistic insights, Western blotting quantifies apoptosis-related proteins (Bax, Bcl-2, caspase-3/9, PARP cleavage) and cell cycle regulators (p21, p27, cyclin D1) .

Q. How does this compound modulate signaling pathways like NF-κB and PI3K/Akt in cancer models?

Advanced
this compound suppresses NF-κB nuclear translocation, downregulating transcription of pro-survival genes (e.g., cyclin D1, c-Myc) in prostate cancer . In breast cancer (MCF-7), it alters PI3K/Akt phosphorylation, reducing S6 protein activation, which is critical for protein synthesis and cell growth . These effects are validated via qPCR for gene expression and immunofluorescence for protein localization .

Q. What in vitro models are used to study this compound's anti-metastatic potential?

Basic
Key assays include:

  • Boyden chamber : Measures invasion through Matrigel-coated membranes .
  • Wound-healing assay : Quantifies migration rates in monolayer cultures .
  • Adhesion assays : Evaluates cell binding to extracellular matrix components like vitronectin .
    In DU145 prostate cancer cells, this compound reduces MMP-9 secretion (validated by zymography and ELISA) and reverses epithelial-to-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin/Snail .

Q. How do researchers address contradictions in this compound's pro-apoptotic vs. pro-survival effects across studies?

Advanced
Discrepancies arise from cell type-specific responses and dosage variations. For example, in MCF-7 cells, this compound increases PARP cleavage (apoptosis) but paradoxically upregulates Bcl-2 and p21 (pro-survival) at lower doses . Dose-response curves and pathway-specific inhibitors (e.g., TGF-β to modulate EMT) help clarify context-dependent mechanisms . Isobologram analysis is used to distinguish synergistic vs. antagonistic interactions with other compounds (e.g., ibuprofen) .

Q. What strategies improve this compound's bioavailability for preclinical testing?

Advanced
Nanotechnology-based delivery systems, such as liposomes and nanoemulsions, enhance solubility and stability . Prodrug formulations (e.g., ester derivatives) and co-administration with bioenhancers (e.g., piperine) are explored to delay hepatic metabolism . Pharmacokinetic studies using HPLC quantify plasma half-life, while LC-MS/MS tracks metabolite profiles .

Q. How is this compound's selectivity for cancer cells over normal cells validated?

Basic
Comparative toxicity assays are conducted on non-cancerous cell lines (e.g., fibroblasts) using the same doses effective in cancer models . ROS generation and mitochondrial membrane permeabilization are measured via DCFDA and JC-1 staining, respectively, to identify cancer-specific vulnerabilities .

Q. What molecular techniques elucidate this compound's antioxidant vs. pro-oxidant duality?

Advanced
this compound exhibits ROS scavenging in normal cells but induces oxidative stress in cancer cells. Dichlorodihydrofluorescein (DCFH) assays quantify intracellular ROS levels, while SOD/CAT activity assays assess antioxidant enzyme modulation . Transcriptomic analysis (RNA-seq) identifies Nrf2/Keap1 pathway activation in normal tissues versus ROS-mediated DNA damage (γ-H2AX foci) in malignancies .

Q. What gaps exist in translating this compound's anti-cancer activity to clinical trials?

Advanced
Key limitations include:

  • Pharmacokinetics : Rapid metabolism (epoxidation) reduces bioavailability .
  • Toxicity : Electrophilic metabolites may damage non-target tissues .
  • Clinical data : Only in vitro and xenograft studies exist; no Phase I trials .
    Future work requires GLP-compliant toxicology studies and combinatorial trials with chemotherapeutics (e.g., tamoxifen in MCF-7 cells) .

Q. How is this compound's purity and concentration standardized in experimental setups?

Basic
HPLC with UV detection (retention time: 41.21 min at 240–600 nm) ensures compound purity . Calibration curves (0.0625–1.0 mg/mL) and internal standards (e.g., thymol) validate quantification . Batch-to-batch variability is minimized using ISO-certified suppliers .

Q. What bioinformatics tools are leveraged to predict this compound's multi-target mechanisms?

Advanced
Network pharmacology platforms (e.g., STITCH, SwissTargetPrediction) map this compound-protein interactions, prioritizing hubs like NF-κB and Akt . Molecular docking (AutoDock Vina) predicts binding affinities to caspase-3 or MMP-9 . Meta-analysis of GEO datasets identifies co-regulated genes in this compound-treated vs. untreated cells .

Properties

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
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InChI Key

RUVINXPYWBROJD-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC=C(C=C1)OC
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Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C10H12O
Record name ANETHOLE
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Record name anethole
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Related CAS

26795-32-4
Record name Poly(trans-anethole)
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DSSTOX Substance ID

DTXSID9020087
Record name (E)-Anethole
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Molecular Weight

148.20 g/mol
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Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour
Record name ANETHOLE
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Record name Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-
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Boiling Point

454.1 °F at 760 mmHg (NTP, 1992), 234 °C
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Flash Point

195 °F (NTP, 1992), 90.1 °C
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Solubility

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol)
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Density

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988
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Vapor Pressure

0.05 [mmHg], 5.45 Pa @ 294 deg K
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Color/Form

White crystals

CAS No.

104-46-1, 4180-23-8, 50770-19-9
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Melting Point

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol
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